4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid

Lipophilicity ADME Medicinal Chemistry

Differentiated by its ortho‑chloro substitution on the phenyl ring, this 1,2,4‑oxadiazole butanoic acid building block (LogP 2.80) confers distinct electronic and steric properties versus para‑ or meta‑halogen analogs, enabling precise SAR studies for integrin αvβ3 antagonist programs. The achiral, solid‑form compound is available in ≥95% purity with ready multi‑gram quantities, making it ideal for iterative medicinal chemistry, chemical biology target‑engagement assays, and diverse screening‑library inclusion.

Molecular Formula C12H11ClN2O3
Molecular Weight 266.68 g/mol
CAS No. 827014-22-2
Cat. No. B1272900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid
CAS827014-22-2
Molecular FormulaC12H11ClN2O3
Molecular Weight266.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NOC(=N2)CCCC(=O)O)Cl
InChIInChI=1S/C12H11ClN2O3/c13-9-5-2-1-4-8(9)12-14-10(18-15-12)6-3-7-11(16)17/h1-2,4-5H,3,6-7H2,(H,16,17)
InChIKeyFWFICMBNADKWMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid (CAS 827014-22-2) – Sourcing & Key Specifications


4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid (CAS 827014-22-2) is a heterocyclic building block comprising a 1,2,4-oxadiazole core substituted with a 2-chlorophenyl group and a butanoic acid side chain . It is a member of the phenyloxadiazole class and is commercially available from several suppliers with reported purity levels of ≥95% . The compound has been described as a component of screening libraries for drug discovery and has been implicated as a potential integrin αvβ3 antagonist scaffold based on studies of structurally related β-substituted 1,2,4-oxadiazole butanoic acids [1].

Why 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid Cannot Be Arbitrarily Replaced


Within the phenyloxadiazole class, the position and nature of halogen substitution significantly influence both physicochemical properties and biological target engagement. The ortho-chloro substitution pattern in 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid confers distinct electronic and steric properties compared to unsubstituted, para-substituted, or meta-substituted analogs . These differences manifest in altered lipophilicity (LogP), molecular conformation, and potentially in target selectivity profiles. Therefore, substituting this compound with a different regioisomer or analog without rigorous comparative data risks compromising the intended structure-activity relationship (SAR) in discovery programs [1]. The quantitative evidence below underscores the specific attributes of the 2-chloro derivative.

Quantitative Differentiation of 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid


Lipophilicity (LogP) Comparison with Unsubstituted Analog

The lipophilicity of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid, as estimated by its LogP value, is distinct from the unsubstituted phenyl analog. Specifically, the 2-chloro derivative exhibits a LogP of 2.80, compared to a LogP of 2.27–2.30 for the unsubstituted 4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoic acid . This difference of approximately 0.5 LogP units indicates moderately increased lipophilicity, which can influence membrane permeability and non-specific binding in biological assays [1].

Lipophilicity ADME Medicinal Chemistry

Molecular Weight & Structural Distinction from Regioisomers

The 2-chloro regioisomer (ortho substitution) exhibits a molecular weight of 266.68 g/mol (C12H11ClN2O3) . This is identical to its 4-chloro (para) regioisomer (CAS 439108-15-3), which has a known crystal structure in complex with human FABP4 [1], but the ortho substitution alters the three-dimensional conformation and electronic distribution around the oxadiazole ring. While the molecular weight does not differentiate these isomers, the regioisomeric identity (2-Cl vs. 4-Cl) is critical for biological target recognition, as evidenced by the 4-Cl analog's distinct protein binding mode in the PDB entry 7G0Q [2].

Physicochemical Properties Structural Isomerism Drug Discovery

Commercial Availability & Purity Specifications

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid is readily available from established commercial vendors, including Sigma-Aldrich (via ChemBridge) and Hit2Lead, with documented purity levels of ≥95% . This is comparable to the unsubstituted phenyl analog, which is also available with a purity of ≥95% , but the ortho-chloro derivative's specific substitution pattern may not be as widely stocked as some other regioisomers, necessitating verification of lead times and batch-specific purity documentation.

Procurement Screening Compound Supply Chain

Potential Integrin αvβ3 Antagonism Scaffold

While no direct bioactivity data are publicly available for 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid, it belongs to a class of β-substituted 1,2,4-oxadiazole butanoic acids described as potent and selective αvβ3 integrin receptor antagonists [1]. In that study, related analogs demonstrated IC50 values in the nanomolar range for αvβ3 inhibition and exhibited selectivity over αIIbβ3 integrin. The 2-chlorophenyl derivative may therefore serve as a privileged scaffold for further derivatization in integrin-targeting drug discovery programs.

Integrin Antagonist αvβ3 Cancer Angiogenesis

Target Applications for 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid in Discovery and Development


Structure-Activity Relationship (SAR) Exploration of Integrin Antagonists

Given the compound's membership in a class of αvβ3 integrin antagonists, it can be utilized as a core scaffold for systematic SAR studies. Researchers can vary the substitution pattern on the phenyl ring or modify the butanoic acid chain to assess impacts on potency and selectivity, as informed by the foundational work of Boys et al. [1].

Medicinal Chemistry Lead Optimization

The ortho-chloro substitution offers a distinct physicochemical profile (LogP 2.80) that can be leveraged to fine-tune ADME properties in lead candidates. The compound's ready commercial availability in high purity facilitates iterative synthesis and testing cycles in medicinal chemistry laboratories .

Chemical Biology Probe Development

The structural similarity to the 4-chloro analog, which has a known protein binding mode with FABP4 [2], suggests that the 2-chloro derivative could be employed in chemical biology studies to probe differences in target engagement arising from halogen position. This may inform the design of selective chemical probes.

Screening Library Component for Drug Discovery

As a solid, achiral compound with a defined heterocyclic core and available in multi-gram quantities, 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid is suitable for inclusion in diverse small-molecule screening libraries, particularly those targeting integrin-mediated pathways .

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